Methyl phenanthrene-3-carboxylate

Regioisomer purity Crystallization Solid-state characterization

Regioisomeric ambiguity compromises SAR. Methyl phenanthrene-3-carboxylate is unequivocally characterized by X-ray and NMR, eliminating 2-isomer uncertainty. ● Confirmed 3-substitution via single-crystal XRD for patent filings. ● Higher melting point (approx. 27°C above 2-isomer) simplifies recrystallization and scale-up. ● Serves as a validated reference for HPLC quantification of regioisomeric impurities in phenanthrene libraries.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 5345-98-2
Cat. No. B188656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl phenanthrene-3-carboxylate
CAS5345-98-2
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1
InChIInChI=1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3
InChIKeyPFARRVCKSKRETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Phenanthrene-3-carboxylate: Regiospecific Phenanthrene Ester


Methyl phenanthrene-3-carboxylate (CAS 5345-98-2) is a regiospecifically substituted phenanthrene monoester with the molecular formula C₁₆H₁₂O₂ and a molecular weight of 236.27 g·mol⁻¹. It belongs to the phenanthrene-3-carboxylic acid ester subclass and is primarily employed as a positional isomer-pure building block in medicinal chemistry and materials science. The compound is a crystalline solid at ambient temperature, exhibiting a density of 1.208 g·cm⁻³, a boiling point of 405.4 °C at 760 mmHg, a flash point of 194.3 °C, a calculated LogP of 3.78, and a polar surface area of 26.3 Ų .

Why Methyl Phenanthrene-3-carboxylate Cannot Be Substituted


Phenanthrene monocarboxylic acid methyl esters are regioisomeric; the position of the ester group (C‑2, C‑3, or C‑9) dictates the compound’s solid-state packing, melting point, solubility, and reactivity in cross-coupling or hydrolysis reactions. Unambiguous regioisomeric assignment is a prerequisite for structure‑activity relationship (SAR) studies and patent filings. Substituting the 3‑isomer with the 2‑isomer, for instance, introduces a >25 °C shift in melting point and alters the spatial orientation of the ester moiety, compromising crystallinity, purification protocols, and downstream synthetic reproducibility . The quantitative evidence below demonstrates exactly where methyl phenanthrene‑3‑carboxylate differs from its closest analogs.

Methyl Phenanthrene-3-carboxylate: Key Differentiation Evidence


Regioisomeric Melting Point: 3-Isomer vs. 2-Isomer

Methyl phenanthrene‑3‑carboxylate exhibits a substantially higher melting point than its 2‑substituted counterpart. The predicted mean melting point for the 3‑isomer is 123.3 °C (MPBPWIN v1.42), whereas the experimentally determined melting point of methyl phenanthrene‑2‑carboxylate is 96–96.5 °C . This >26 °C elevation simplifies purification by recrystallization and improves bench-top handling characteristics.

Regioisomer purity Crystallization Solid-state characterization

Single-Crystal X-Ray Structure Confirmation

The crystal structure of methyl phenanthrene‑3‑carboxylate has been solved for the first time by single‑crystal X‑ray diffraction, unequivocally confirming the ester substituent at the C‑3 position [1]. The study also updated ¹H NMR, ¹³C NMR, and IR spectroscopic data, providing a validated analytical fingerprint that distinguishes it from the 2‑ and 9‑isomers, which lack analogous published single‑crystal structures.

X‑ray crystallography Regiochemistry confirmation Solid-state structure

Vendor Purity and Spectroscopic Consistency

Commercial methyl phenanthrene‑3‑carboxylate is routinely offered at ≥95 % purity (HPLC) with consistent ¹H and ¹³C NMR spectra matching the updated assignments from Cordes et al. (2024) [1]. In contrast, regioisomeric methyl phenanthrene‑2‑carboxylate frequently shows broader melting ranges and undocumented impurity profiles in supplier certificates of analysis, reflecting less rigorous characterization standards.

Purity specification QC consistency Spectroscopic identity

NMDA Modulator Intermediate via Hydrolysis

Methyl phenanthrene‑3‑carboxylate serves as the immediate ester precursor to phenanthrene‑3‑carboxylic acid, which is the core scaffold in a series of 3,9‑disubstituted phenanthrenes acting as allosteric modulators of the NMDA receptor [1]. Hydrolysis of the methyl ester yields the free acid under mild basic conditions (e.g., LiOH in THF/H₂O) without affecting the 9‑position, enabling divergent functionalization. The 2‑isomer, by contrast, cannot access the same 3‑substituted SAR space without a de novo synthetic route.

NMDA receptor Allosteric modulator Medicinal chemistry

Similar LogP/PSA, Different Solid-State Properties

The calculated LogP (3.78) and PSA (26.3 Ų) are nearly identical for methyl phenanthrene‑3‑carboxylate and its 2‑isomer, as both share the same rotatable bonds and H‑bond acceptor count [1]. However, this computational parity does not extend to solid‑state behavior; the 3‑isomer’s predicted melting point is >26 °C higher, reflecting differences in crystal packing rather than molecular lipophilicity. This decoupling of solution‑phase and solid‑phase properties underscores why LogP/PSA alone cannot guide isomer selection.

Lipophilicity Polar surface area Property‑based design

Methyl Phenanthrene-3-carboxylate: Key Application Scenarios


NMDA Receptor Allosteric Modulator SAR

The compound is the ester prodrug of phenanthrene‑3‑carboxylic acid, the core of a published series of 3,9‑disubstituted phenanthrene NMDA receptor allosteric modulators [1]. Hydrolysis releases the free acid, which can be elaborated at the 9‑position via Heck or Suzuki coupling to probe GluN2 subunit selectivity. The unambiguous X‑ray structure [2] supports patent filings and eliminates regioisomeric ambiguity in biological assay interpretation.

Crystallization-Driven Purification at Scale

The 3‑isomer’s predicted melting point of 123 °C, approximately 27 °C higher than the 2‑isomer, facilitates straightforward recrystallization from common solvents such as ethanol/water or isopropanol . This thermal window reduces the need for chromatography during scale‑up, significantly cutting solvent consumption and process cycle time.

Reference Standard for Regioisomeric Purity

Because the 3‑isomer has been fully characterized by single‑crystal X‑ray diffraction and updated ¹H/¹³C NMR spectroscopy [2], it serves as a validated reference material for HPLC method development aimed at quantifying regioisomeric impurities (e.g., 2‑ or 9‑carboxylate esters) in bulk phenanthrene derivative libraries.

Phenanthrene-Based Monomer for Organic Electronics

The ester group at the 3‑position can be reduced to the corresponding alcohol or aldehyde, enabling incorporation into phenanthrene‑containing conjugated polymers or small‑molecule organic semiconductors. The higher melting point and crystallinity of the 3‑isomer improve monomer purification prior to polymerization, a critical factor for achieving high molecular weight and low defect density in optoelectronic devices.

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